Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate
Description
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-13-8(11)6-10-7(3)9(12)14-5-2/h7,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBDNCRATXAUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate typically involves the reaction of ethyl 2-amino propanoate with ethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium ethoxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, oxidized, or substituted compounds, which can be further utilized in different chemical processes.
Scientific Research Applications
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular receptors or enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups, which significantly influence physical properties and reactivity:
Physical and Chemical Properties
- Melting Points: Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate: 82–84°C . Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride: Not reported, but hydrochloride salts typically exhibit higher melting points than free bases.
- Solubility :
- Compounds with aromatic groups (e.g., phenyl) show reduced solubility in polar solvents like water but improved solubility in organic solvents (e.g., ethyl acetate).
- Ethoxycarbonyl groups enhance lipophilicity, making these compounds suitable for organic-phase reactions.
Key Research Findings
- Synthetic Efficiency: Compounds with ethoxycarbonyl groups (e.g., this compound) often exhibit moderate to high yields (44–96%) in cyclization reactions, as seen in benzopyran-2-one derivatives .
- Substituent Impact : The introduction of sulfur (e.g., sulfanyl groups) or aromatic rings alters electronic properties, affecting reaction rates in subsequent transformations .
Biological Activity
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure that allows it to participate in various biochemical interactions. Its molecular formula is , and it is characterized by the presence of an ethoxy group, an amino group, and a propanoate moiety. These functional groups contribute to its reactivity and potential biological activity.
The biological activity of this compound involves several mechanisms:
- Enzymatic Interactions : The compound may act as a substrate for specific enzymes, leading to the formation of biologically active metabolites. This interaction can modulate enzyme activities, influencing various metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways that are crucial for cellular responses.
- Chemical Reactivity : The compound can undergo oxidation and reduction reactions, which may lead to the formation of derivatives with enhanced biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacteria, including:
- Staphylococcus epidermidis
- Salmonella enterica
- Escherichia coli
These findings suggest its potential use as an antimicrobial agent in therapeutic applications .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent. Further investigations are required to elucidate the specific pathways involved in this cytotoxicity.
Research Findings and Case Studies
A summary of key studies investigating the biological activity of this compound is presented in the table below:
Q & A
Q. What are the established synthetic routes for Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate, and what key reagents and conditions are involved?
- Methodological Answer : The compound is synthesized via a two-step process:
- Step 1 : Reaction of ethyl iminodiacetate with 2-ethoxycarbonylacetyl chloride in the presence of triethylamine, refluxed in methylene chloride.
- Step 2 : Cyclization of the intermediate using sodium ethoxide in refluxing ethanol to form pyrrolidinone derivatives.
Key reagents include triethylamine (base catalyst) and sodium ethoxide (cyclization agent). Reaction conditions emphasize solvent choice (methylene chloride, ethanol) and temperature control .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer :
- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane eluents.
- Recrystallization : Use of ethanol or dichloromethane for crystal purification.
- Analytical Monitoring : Thin-layer chromatography (TLC) for reaction progress, coupled with HPLC for final purity assessment.
Similar purification strategies are employed for structurally related compounds in synthetic pathways .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton and carbon environments (e.g., ester carbonyl signals at ~170 ppm).
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretches at ~1740 cm⁻¹ for esters).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- X-ray Crystallography : For absolute configuration determination, as demonstrated in related crystal structure analyses .
Advanced Research Questions
Q. What are the mechanistic considerations in the cyclization step during the synthesis of this compound?
- Methodological Answer : The cyclization involves:
- Deprotonation : Sodium ethoxide abstracts a proton, generating a nucleophilic enolate.
- Intramolecular Attack : The enolate attacks a proximal carbonyl carbon, forming a five-membered pyrrolidinone ring.
- Elimination : Release of ethanol as a byproduct.
Computational studies (e.g., DFT calculations) can model transition states, while kinetic experiments monitor rate dependencies on base concentration .
Q. How does the compound’s stability under various pH and temperature conditions affect experimental design?
- Methodological Answer :
- pH Stability : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via HPLC.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
Evidence suggests the compound is stable under recommended storage (dry, 2–8°C), but hydrolysis risks increase in acidic/basic media .
Q. What computational modeling approaches are used to predict the compound’s reactivity and interactions?
- Methodological Answer :
- QSAR/QSPR Models : Predict physicochemical properties (e.g., logP, solubility) using quantum chemistry and statistical thermodynamics.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) or solvents.
- Neural Networks : Train models on datasets of analogous esters to forecast reaction outcomes.
Services like CC-DPS employ patented QSQN technology for such analyses .
Q. What potential biological applications has this compound shown in recent studies?
- Methodological Answer :
- Antiproliferative Agents : Intermediate in synthesizing pyrrolidinone derivatives, which exhibit activity against cancer cell lines.
- Drug Delivery : Ethyl ester groups enhance lipophilicity, improving membrane permeability in prodrug designs.
Related compounds in demonstrate efficacy in antiproliferative assays, suggesting potential translational applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
